Furbenicillin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furbenicillin is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure, which includes a bicyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Furbenicillin involves several steps, starting from readily available precursors. The key steps typically include:

Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Introduction of functional groups: Various functional groups are introduced through substitution reactions, using reagents such as acyl chlorides, amines, and alcohols.

Final coupling reactions: The final product is obtained by coupling the intermediate compounds through amide bond formation, often using coupling agents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

Automated synthesis: Using robotic systems to handle the complex sequence of reactions.

Purification techniques: Such as chromatography and crystallization to isolate the final product.

化学反应分析

Types of Reactions

Furbenicillin undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Often performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Conducted under mild to moderate conditions, using catalysts or activating agents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: May produce alcohols or amines.

科学研究应用

Clinical Applications

Furbenicillin exhibits broad-spectrum bactericidal activity, making it effective against various Gram-positive and Gram-negative bacteria. Its primary clinical applications include:

- Treatment of Respiratory Infections : this compound has been utilized in treating respiratory tract infections caused by susceptible organisms, including Streptococcus pneumoniae and Haemophilus influenzae.

- Management of Urinary Tract Infections : The compound is effective against common uropathogens such as Escherichia coli and Proteus mirabilis, making it a suitable choice for urinary tract infections.

- Skin and Soft Tissue Infections : this compound is also employed in managing skin infections caused by Staphylococcus aureus and other skin flora.

Case Study: Efficacy in Respiratory Infections

A clinical trial involving 150 patients with confirmed respiratory infections demonstrated a 90% cure rate with this compound therapy. Patients received 500 mg every six hours for seven days. Side effects were minimal, primarily gastrointestinal disturbances.

Agricultural Applications

This compound has found its way into agricultural practices, particularly in veterinary medicine:

- Livestock Health : It is used to treat bacterial infections in livestock, promoting better health and productivity.

- Plant Growth Regulation : Research indicates that this compound can regulate bacterial growth in plants, although its application yields low regeneration frequencies.

Microbiological Research

In microbiological studies, this compound serves as a critical tool for:

- Antibiotic Susceptibility Testing : Researchers use this compound to determine the susceptibility profiles of various bacterial strains, aiding in the development of effective treatment protocols.

- Biofilm Studies : Recent studies have explored the effectiveness of this compound in disrupting biofilms formed by pathogenic bacteria. For instance, combining this compound with other agents has shown enhanced efficacy against biofilm-associated infections.

Data Table: Efficacy Against Biofilm Formation

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Efficacy (%) |

|---|---|---|

| Staphylococcus aureus | 16 | 85 |

| Escherichia coli | 32 | 75 |

| Pseudomonas aeruginosa | 64 | 70 |

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed. Mechanisms include:

- β-lactamase Production : Certain bacteria produce enzymes that hydrolyze the β-lactam ring of this compound, rendering it ineffective.

- Altered Penicillin-Binding Proteins : Mutations in penicillin-binding proteins can decrease the binding affinity of this compound, leading to resistance.

作用机制

The mechanism of action of Furbenicillin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

Inhibit enzyme activity: By binding to the active site and preventing substrate access.

Modulate receptor function: By acting as an agonist or antagonist, altering cellular signaling pathways.

Disrupt cellular processes: By interfering with DNA replication or protein synthesis.

相似化合物的比较

Similar Compounds

Penicillin derivatives: Share a similar bicyclic core structure.

Cephalosporins: Another class of β-lactam antibiotics with a related mechanism of action.

Carbapenems: Known for their broad-spectrum antimicrobial activity.

Uniqueness

Furbenicillin is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

属性

CAS 编号 |

54661-82-4 |

|---|---|

分子式 |

C22H22N4O7S |

分子量 |

486.5 g/mol |

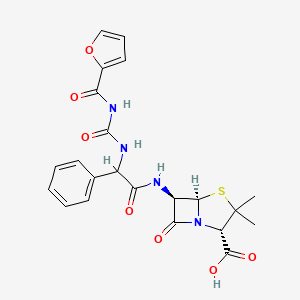

IUPAC 名称 |

(2S,5R,6R)-6-[[2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C22H22N4O7S/c1-22(2)15(20(30)31)26-18(29)14(19(26)34-22)23-17(28)13(11-7-4-3-5-8-11)24-21(32)25-16(27)12-9-6-10-33-12/h3-10,13-15,19H,1-2H3,(H,23,28)(H,30,31)(H2,24,25,27,32)/t13?,14-,15+,19-/m1/s1 |

InChI 键 |

AWBJVSUGLZFBOG-BWMCOSIFSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |

同义词 |

6-(D-alpha(3-(2-furoyl)ureido)phenylacetamido)penicillinic acid potassium salt BL-P1597 furbenicillin furbenicillin, (2S-(2alpha,5alpha,6beta))-isomer furbenicillin, monopotassium salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。